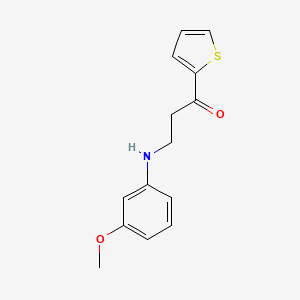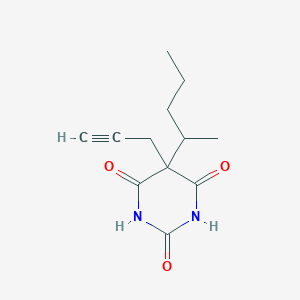![molecular formula C11H21ClO2 B14715641 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane CAS No. 14112-72-2](/img/structure/B14715641.png)
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is an organic compound with the molecular formula C11H21ClO2 and a molecular weight of 220.736 g/mol . This compound is characterized by the presence of a butoxy group and a chloropropenyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane typically involves the reaction of 1-chloro-3-butoxypropene with butanol under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity . The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as , , or in polar aprotic solvents like (DMSO) or (DMF).
Oxidation: Oxidizing agents like (KMnO4) or (CrO3) in acidic or basic media.
Reduction: Reducing agents such as (NaBH4) or (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Scientific Research Applications
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of the butoxy and chloropropenyl groups allows it to participate in substitution and addition reactions, targeting specific molecular sites and pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Butoxy-3-chloropropan-2-yl)oxy-3-chloropropan-2-ol
- 1-(1-Butoxy-3-dibutoxyphosphorylpropoxy)butane
- 1-(1-Butoxy-2-chloroethoxy)butane
- 1-(1-Butoxy-2-chloropropoxy)butane
Uniqueness
1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane is unique due to its specific combination of functional groups, which provides it with distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
14112-72-2 |
|---|---|
Molecular Formula |
C11H21ClO2 |
Molecular Weight |
220.73 g/mol |
IUPAC Name |
1-(1-butoxy-3-chloroprop-2-enoxy)butane |
InChI |
InChI=1S/C11H21ClO2/c1-3-5-9-13-11(7-8-12)14-10-6-4-2/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
FNKYVBHMXAZXFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C=CCl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)



![[4-(7-acetyloxy-2-ethyl-2H-chromen-3-yl)phenyl] acetate](/img/structure/B14715630.png)


